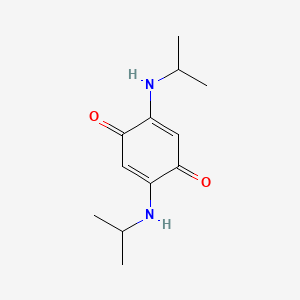
2,5-Bis(isopropylamino)-1,4-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(isopropylamino)-1,4-benzoquinone (BIQ) is a redox-active compound that has gained significant attention in the field of organic synthesis and materials science. BIQ is a quinone derivative that possesses unique physicochemical properties, making it a promising candidate for various applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study explored the synthesis of various 2,5-bis(alkylamino)-1,4-benzoquinones, including 2,5-bis(isopropylamino)-1,4-benzoquinone, examining their effects on crop species and their cytotoxicity against different human cancer cell lines (Barbosa et al., 2010).
Antineoplastic Activity
Research on amino-substituted p-benzoquinones, including this compound, revealed some compounds demonstrating inhibitory activity against human colon adenocarcinoma and leukemia L1210 screening in vitro (Mathew, Zee-Cheng, & Cheng, 1986).
Reactivity in Quinonoid-Bridged Dinuclear Complexes
A study utilized 2,5-bis[2-(methylthio)anilino]-1,4-benzoquinone to synthesize dinuclear complexes, investigating their spectroscopic characteristics and coordination modes (Sommer et al., 2013).
Synthesis, Structure, and Electrochemical Properties
Research focused on synthesizing various 2,5-bis(alkyl/arylamino)1,4-benzoquinones, including their crystal structures and electrochemical properties (Bayen et al., 2007).
Laccase-Mediated Synthesis
The laccase-mediated synthesis of 2,5-bis(alkylamino)-[1,4]-benzoquinones was performed, showcasing their similarity to natural mitomycins and their potential pharmaceutical applications (Herter et al., 2013).
Self-Assembling Molecular Complexes
A study on 2,5-bis(alkylamino)-1,4-benzoquinone focused on its self-complementary hydrogen-bonding unit and its role in forming ribbon-like backbones in molecular complexes (Zhang, Zheng, & Shen, 1998).
Eigenschaften
IUPAC Name |
2,5-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-7(2)13-9-5-12(16)10(6-11(9)15)14-8(3)4/h5-8,13-14H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGALAPCRIUJGRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=O)C(=CC1=O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
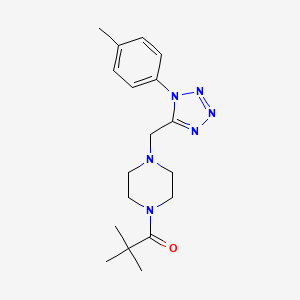
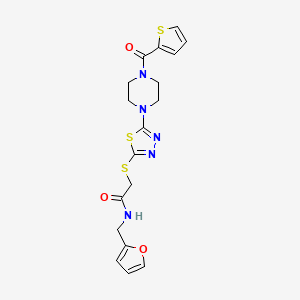
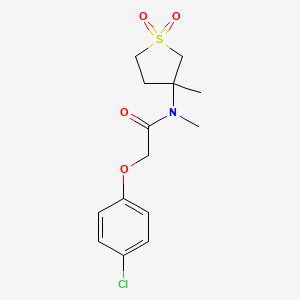

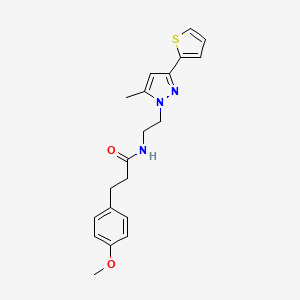
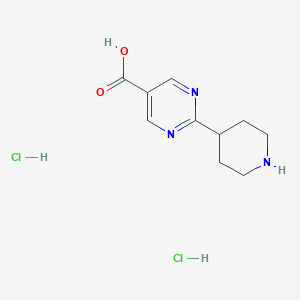

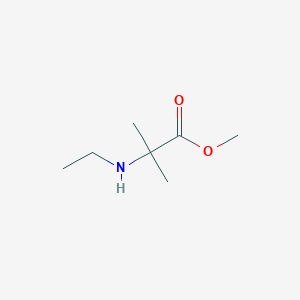
![6-[(4-Tert-butylphenyl)methyl]-3-sulfanyl-2,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2368929.png)
![3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride](/img/structure/B2368930.png)
![5-[(4-Methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2368931.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2368932.png)
![2-Azaspiro[3.4]octane-2-carboxamide](/img/structure/B2368933.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2368938.png)
